N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide
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Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the use of a suitable coupling reagent to attach the 3,4-dimethoxyphenyl group to the isoxazole ring.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid under appropriate conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
- **N-(
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-7-14(8-17(11-16)26-2)21(24)22-12-15-10-19(29-23-15)13-5-6-18(27-3)20(9-13)28-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAKERSDBMATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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